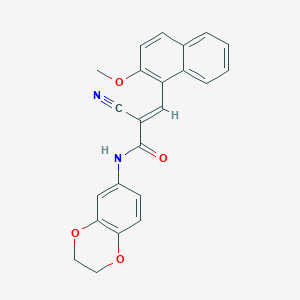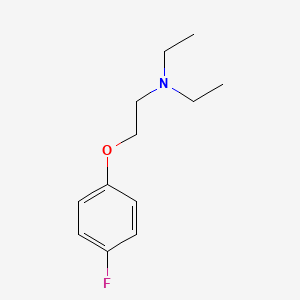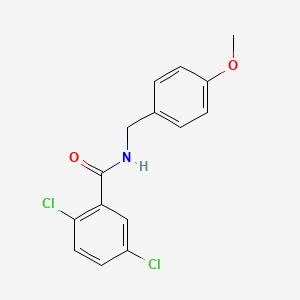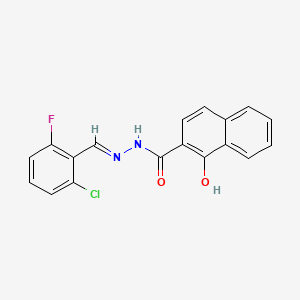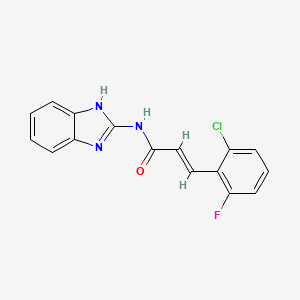
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide, also known as BFA-1, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BFA-1 belongs to the class of benzimidazole acrylamides and is known for its ability to inhibit the activity of certain enzymes and proteins. In
Mecanismo De Acción
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded or damaged proteins, which can induce apoptosis in cancer cells. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide also inhibits the activity of HDACs, which are involved in the regulation of gene expression. This leads to the upregulation of certain genes, which can also induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to have anti-inflammatory properties, as it can inhibit the activity of certain enzymes involved in the inflammatory response. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific roles of these enzymes and proteins in various cellular processes. However, one limitation of using N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells.
Direcciones Futuras
There are several future directions for the research of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more selective inhibitors of the proteasome and HDACs, which could have fewer side effects than N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2-(2-aminophenyl)benzimidazole in the presence of acetic acid. The resulting compound is then treated with acryloyl chloride to obtain N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. The yield of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide is reported to be around 70%.
Aplicaciones Científicas De Investigación
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and proteins, such as the proteasome and histone deacetylases (HDACs), which are involved in various cellular processes. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(E)-N-(1H-benzimidazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-11-4-3-5-12(18)10(11)8-9-15(22)21-16-19-13-6-1-2-7-14(13)20-16/h1-9H,(H2,19,20,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFSCKWHPJNPNB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)
![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
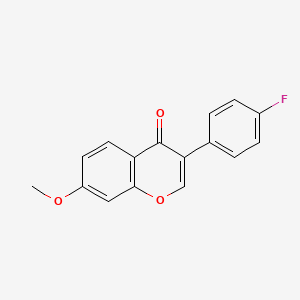
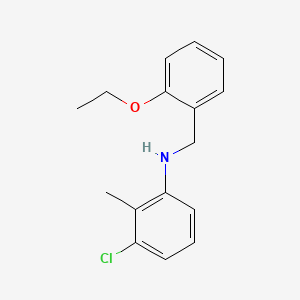
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
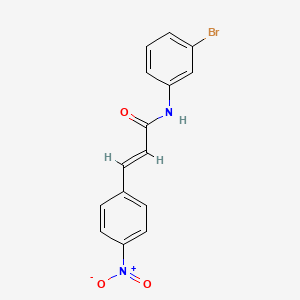
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
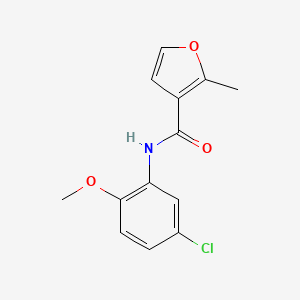
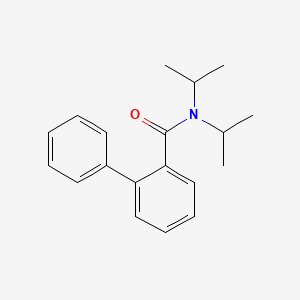
![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)
